molecular formula C14H12Cl2N4OS B2740959 3-((3,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891136-62-2

3-((3,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2740959
CAS No.: 891136-62-2
M. Wt: 355.24
InChI Key: HLUPTDLVCLNJDA-UHFFFAOYSA-N
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Description

3-((3,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C14H12Cl2N4OS and its molecular weight is 355.24. The purity is usually 95%.
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Biological Activity

3-((3,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a synthetic compound with potential therapeutic applications. This article reviews its biological activities, focusing on its anticancer properties and other pharmacological effects.

  • Molecular Formula : C14H12Cl2N4OS
  • Molecular Weight : 355.24 g/mol
  • CAS Number : 891136-62-2

Biological Activity Overview

The compound has been investigated for various biological activities, primarily its anticancer effects. The following sections detail specific studies and findings related to its biological activity.

Anticancer Activity

Recent research highlights the compound's potential in cancer treatment. In vitro studies have demonstrated its cytotoxic effects against several human cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-715.2
Bel-740218.5
HepG220.0

The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells. It reportedly inhibits key enzymes involved in cell proliferation and survival, such as thymidylate synthase and histone deacetylases (HDAC) . Additionally, it may interact with various signaling pathways that regulate cell cycle progression and apoptosis.

Other Pharmacological Activities

Beyond anticancer properties, the compound exhibits several other biological activities:

  • Antimicrobial Activity : Studies have indicated that derivatives of triazole compounds possess significant antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against pathogenic bacteria and fungi .
  • Anti-inflammatory Effects : Some triazole derivatives have been reported to reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases .

Case Studies

  • Cytotoxicity against MCF-7 Cells : A study evaluated the cytotoxic effects of various triazole derivatives on MCF-7 breast cancer cells. The results indicated that the tested compound significantly inhibited cell growth compared to controls .
  • Antibacterial Screening : Another study assessed the antibacterial properties of related compounds against a panel of clinical isolates. The results showed that certain derivatives had comparable efficacy to standard antibiotics like chloramphenicol .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4OS/c1-7-8(2)20-13(17-12(7)21)18-19-14(20)22-6-9-3-4-10(15)11(16)5-9/h3-5H,6H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUPTDLVCLNJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC3=CC(=C(C=C3)Cl)Cl)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.